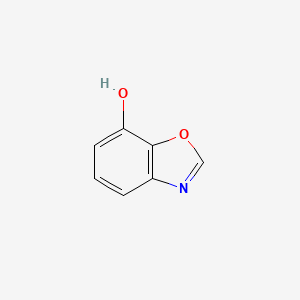

1,3-Benzoxazol-7-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-6-3-1-2-5-7(6)10-4-8-5/h1-4,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQJEEOOJYUDGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94242-04-3 | |

| Record name | 1,3-benzoxazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 1,3 Benzoxazol 7 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the structure of organic molecules, providing detailed information about the atomic connectivity and electronic environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environments

¹H NMR spectroscopy is invaluable for identifying and quantifying the different types of protons within a molecule. The chemical shifts (δ, ppm) and splitting patterns (multiplicity) of proton signals are highly sensitive to their local electronic environment, influenced by adjacent atoms and functional groups. For 1,3-Benzoxazol-7-ol derivatives, ¹H NMR spectra typically reveal signals corresponding to aromatic protons, protons on any substituents, and potentially protons associated with hydroxyl or amine groups if present. The integration of these signals provides the relative number of protons in each environment. For instance, aromatic protons in the benzoxazole (B165842) core are usually observed in the δ 6.5-8.5 ppm range, with their specific positions and coupling patterns dictated by the substitution pattern wisdomlib.orgijpsonline.comacs.orgolemiss.eduirb.hr.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone of the molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with chemical shifts (δ, ppm) indicating the electronic environment of the carbon. For this compound derivatives, ¹³C NMR spectra would show characteristic signals for the carbons of the benzoxazole ring system, including the quaternary carbons and those bearing substituents. For example, the carbon atom at position 2 of the benzoxazole ring, often involved in conjugation, typically resonates in a distinct region, while the carbons of the fused benzene (B151609) ring and any attached groups provide further structural confirmation wisdomlib.orgacs.orgolemiss.edu.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. When a molecule absorbs IR radiation, its bonds vibrate (stretch or bend) at specific frequencies. These frequencies are dependent on the bond strength and the masses of the atoms involved mvpsvktcollege.ac.inwisc.edumegalecture.comlibretexts.orgsavemyexams.com. For this compound derivatives, key functional groups such as the hydroxyl (-OH) group, the C=N bond of the oxazole (B20620) ring, and aromatic C-H and C=C stretching vibrations are expected to be observed.

O-H stretching: A broad band typically appears in the region of 3200-3600 cm⁻¹ if a hydroxyl group is present wisdomlib.orgijpsonline.comlibretexts.orgsavemyexams.comuobaghdad.edu.iq.

C-H stretching (aromatic): Usually observed in the region of 3000-3100 cm⁻¹ wisdomlib.orgijpsonline.comolemiss.eduuobaghdad.edu.iq.

C=N stretching: A characteristic absorption for the oxazole ring is expected around 1600-1650 cm⁻¹ wisdomlib.orgijpsonline.comolemiss.edusavemyexams.comuobaghdad.edu.iq.

C-O stretching: Bands related to the C-O bond within the oxazole ring or a phenolic hydroxyl group might appear in the 1000-1300 cm⁻¹ range mvpsvktcollege.ac.inlibretexts.orgsavemyexams.com.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. The molecular ion peak ([M]⁺ or [M+H]⁺ or [M-H]⁻) in the mass spectrum directly indicates the molecular mass of the compound. Fragmentation of the molecular ion can yield characteristic daughter ions, which are often indicative of specific substructures or functional groups within the molecule wisdomlib.orgijpsonline.comacs.orgolemiss.edu. For this compound derivatives, MS can confirm the elemental composition and help differentiate between isomers or related compounds based on their unique fragmentation pathways nist.govnih.gov.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of synthesized compounds and monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to separate components of a mixture. It involves spotting the sample onto a stationary phase (e.g., silica (B1680970) gel) and developing it with a mobile phase. The separation is visualized by the different retardation factors (Rf values) of the compounds. TLC is routinely used to check the purity of synthesized products and to optimize reaction conditions by monitoring the disappearance of starting materials and the appearance of products ijpsonline.comacs.orgirb.hrlibretexts.orgijpsonline.comgrafiati.com.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity compared to TLC and is often used for quantitative purity analysis and preparative purification of compounds. Different types of HPLC, such as reversed-phase HPLC, are employed depending on the polarity of the analytes google.com.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental quantitative technique used to determine the percentage composition of elements within a pure compound. This method is critical for verifying the proposed molecular formula of a synthesized substance.

Principle and Methodology: Typically, CHN analysis is performed. A precisely weighed sample of the compound is combusted under controlled conditions, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). Sophisticated elemental analyzers, such as those manufactured by Thermo Finngen, PerkinElmer, or Carlo Erba, are used to detect and quantify the amounts of these combustion products arabjchem.orgmdpi.comresearchgate.netijpbs.com.

Verification of Composition: The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared to the theoretically calculated percentages derived from the proposed molecular structure. A close agreement between the calculated and found values (typically within ±0.4%) provides strong evidence for the accuracy of the proposed structure and the purity of the synthesized compound. For example, if a compound is synthesized with the molecular formula C₇H₅NO₂, elemental analysis would confirm the presence and proportion of these elements.

Data Tables

The following tables present representative spectroscopic and elemental analysis data for various benzoxazole derivatives, illustrating the types of information obtained through these characterization techniques.

Table 1: Representative ¹H NMR Data for Benzoxazole Derivatives

| Compound | ¹H NMR (δ, ppm) | Key Assignments | Source |

| 2-Phenyl-1,3-benzoxazole | 8.32 (dd, 2H), 7.79–7.86 (m, 1H), 7.53–7.67 (m, 4H), 7.36–7.44 (m, 2H) | Aromatic protons | arabjchem.org |

| 2-(4-Chlorophenyl)-1,3-benzoxazole | 8.22 (d, 2H), 7.77–7.84 (m, 1H), 7.57–7.65 (m, 1H), 7.52 (d, 2H), 7.36–7.44 (m, 2H) | Aromatic protons | arabjchem.org |

| 2-(4-Methoxyphenyl)-1,3-benzoxazole | 8.13 (d, 2H), 7.75–7.80 (m, 1H), 7.56–7.61 (m, 1H), 7.31–7.40 (m, 2H), 7.06 (d, 2H), 3.91 (s, 3H) | Aromatic protons, Methoxyphenyl protons, CH₃ | arabjchem.org |

| Benzoxazole (Parent Compound) | Typically shows signals for aromatic protons in the δ 7.2–7.8 ppm range. | Aromatic protons | nih.gov |

Table 2: Representative ¹³C NMR Data for Benzoxazole Derivatives

| Compound | ¹³C NMR (δ, ppm) | Key Assignments | Source |

| 2-Phenyl-1,3-benzoxazole | 163.1, 150.8, 142.2, 131.4, 128.9, 127.6, 127.2, 125.1, 124.6, 120.0, 110.6 | C2, C-O, Aromatic carbons | arabjchem.org |

| 2-(4-Chlorophenyl)-1,3-benzoxazole | 162.1, 150.8, 142.0, 137.8, 129.3, 128.9, 125.7, 125.4, 124.8, 120.1, 110.6 | C2, C-O, Aromatic carbons, C-Cl | arabjchem.org |

| 2-(4-Methoxyphenyl)-1,3-benzoxazole | 163.2, 162.3, 150.7, 142.3, 129.4, 124.6, 124.4, 119.7, 119.6, 114.4, 110.4, 55.5 | C2, C-O, Aromatic carbons, C-OCH₃, CH₃ | arabjchem.org |

| Benzoxazole (Parent Compound) | Typically shows signals for C2 around 150-155 ppm and other aromatic carbons. | C2, Aromatic carbons | chemicalbook.com |

Table 3: Representative IR Absorption Bands for Benzoxazole Derivatives

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment | Source |

| General Benzoxazole Ring System | ~1600–1650 | C=N stretching | jrespharm.comesisresearch.org |

| ~1200–1300 | C-O stretching | jrespharm.commdpi.com | |

| ~1450–1600 | Aromatic C=C stretching | jrespharm.comesisresearch.org | |

| ~3000–3100 | Aromatic C-H stretching | jrespharm.com | |

| Benzoxazole Derivative with -OH group | ~3200–3600 (broad) | O-H stretching (hydroxyl group) | jrespharm.com |

While computational studies have been conducted on the broader class of benzoxazoles and its various derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but structurally distinct molecules. Generating an article with the specified level of detail, including data tables and in-depth research findings, requires access to published computational results for the exact compound .

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Computational Chemistry and Theoretical Investigations of this compound" that adheres to the specific sections and subsections of the provided outline at this time. Further original research involving Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations would be required to generate the specific data needed to populate the requested article structure.

Computational Chemistry and Theoretical Investigations of 1,3 Benzoxazol 7 Ol

In Silico Methods for Molecular Design and Property Prediction

Computational chemistry and molecular modeling have become indispensable tools in the study and development of novel chemical entities, including derivatives of 1,3-benzoxazole. cuny.edu These in silico techniques allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the rational design of new compounds with desired activities, thereby accelerating the research and development process. researchgate.net For the 1,3-benzoxazole scaffold, a range of computational methods have been employed to investigate its chemical behavior and potential as a pharmacophore. biotech-asia.orgnih.gov

A fundamental aspect of theoretical investigation involves the use of Density Functional Theory (DFT). DFT calculations are utilized to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of benzoxazole (B165842) derivatives. researchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For instance, a smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.gov Time-dependent DFT (TD-DFT) has also been used to study the absorption and emission spectra of substituted benzoxazoles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful in silico approach. 3D-QSAR techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzoxazole derivatives to understand the relationship between their structural features and biological activities, such as anticancer effects. nih.gov These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, providing crucial insights for designing more potent analogues. nih.gov

Molecular docking is a widely used method to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. jyoungpharm.org For benzoxazole derivatives, docking studies have been instrumental in elucidating their potential mechanisms of action as inhibitors of various enzymes, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in cancer therapy. nih.govdntb.gov.ua These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding mode over time. researchgate.net

Furthermore, in silico tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.net Predicting properties like oral bioavailability and potential toxicity early in the drug discovery process is essential for prioritizing candidates for further synthesis and in vitro testing. researchgate.netnih.gov

The table below summarizes some computationally predicted properties for the parent compound, 1,3-Benzoxazol-7-ol.

Table 1: Predicted Molecular and Physical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅NO₂ | PubChem uni.lu |

| Monoisotopic Mass | 135.03203 Da | PubChem uni.lu |

| XlogP | 1.4 | PubChem uni.lu |

| [M+H]⁺ Predicted CCS (Ų) | 119.8 | PubChem uni.lu |

| [M-H]⁻ Predicted CCS (Ų) | 123.4 | PubChem uni.lu |

Data sourced from computational predictions.

The following table illustrates the predictive power of 3D-QSAR models developed for a series of benzoxazole derivatives against various cancer cell lines.

Table 2: Predictive Statistics for 3D-QSAR Models of Benzoxazole Derivatives

| Cell Line | Model | R²cv (Cross-validated) | R²pred (Predictive) |

|---|---|---|---|

| HepG2 | CoMFA | 0.509 | 0.5128 |

| HepG2 | CoMSIA | 0.711 | 0.6198 |

| HCT-116 | CoMFA | 0.574 | 0.5597 |

| HCT-116 | CoMSIA | 0.531 | 0.5804 |

| MCF-7 | CoMFA | 0.568 | 0.5057 |

| MCF-7 | CoMSIA | 0.669 | 0.6577 |

Illustrative data from a study on benzoxazole derivatives as anticancer agents. nih.gov

Structure Activity Relationship Sar Studies of 1,3 Benzoxazol 7 Ol Derivatives

Influence of Substituent Effects on Biological Activity Profiles

The nature and position of substituents on the 1,3-benzoxazole core and any appended rings play a pivotal role in determining the biological activity of these derivatives. Both electron-donating and electron-withdrawing groups can significantly modulate the pharmacological properties, including antiproliferative, antibacterial, and antifungal activities.

The biological activity of benzoxazole (B165842) derivatives is significantly influenced by the types of substituents attached to the core structure. researchgate.net For instance, in the context of antiproliferative activity, the presence of a chlorine atom at the 5-position of the benzoxazole ring has been shown to enhance activity. semanticscholar.org Similarly, the introduction of a methoxy (B1213986) group at the 3-position of a phenyl ring substituent at the 2-position of the benzoxazole core can also lead to increased potency. semanticscholar.org Furthermore, the incorporation of N,N-diethyl or morpholine (B109124) groups at the 4-position of this phenyl ring generally results in higher antiproliferative activity. semanticscholar.org

In terms of antimicrobial properties, a strong structure-activity relationship has been observed, with the substituents at the 2- and 5-positions of the benzoxazole core being of critical importance. semanticscholar.org For antibacterial activity, derivatives with electron-withdrawing groups such as nitro and chloro have demonstrated improved efficacy. nih.gov Specifically, a 4-(piperidinethoxy)phenyl unit at the 2-position led to pronounced activity against P. aeruginosa and E. faecalis. semanticscholar.org The presence of a thiophene (B33073) substituent has also been associated with strong activity in certain cancer cell lines. researchgate.net Conversely, electron-donating groups on a phenyl ring substituent were found to be less toxic in some studies. researchgate.net

The following table summarizes the influence of various substituents on the biological activities of benzoxazole derivatives:

| Substituent | Position | Biological Activity | Finding |

|---|---|---|---|

| Chlorine | 5-position of benzoxazole | Antiproliferative | Generally enhances activity. semanticscholar.org |

| Methoxy | 3-position of 2-phenyl ring | Antiproliferative | Tends to increase potency. semanticscholar.org |

| N,N-diethyl | 4-position of 2-phenyl ring | Antiproliferative | Associated with higher activity. semanticscholar.org |

| Morpholine | 4-position of 2-phenyl ring | Antiproliferative | Correlates with increased potency. semanticscholar.org |

| Thiophene | 2-position of benzoxazole | Antiproliferative | Shows strong activity in DLBCL cells. researchgate.net |

| Nitro | 2- or 4-position of 2-phenyl ring | Antibacterial | Can improve antibacterial effects. nih.gov |

| 4-(piperidinethoxy)phenyl | 2-position of benzoxazole | Antibacterial | Pronounced activity against P. aeruginosa and E. faecalis. semanticscholar.org |

| Electron-donating groups | Phenyl ring at 2-position | Cytotoxicity | Generally less toxic than those with electron-accepting groups. researchgate.net |

Impact of Regiochemical Modifications on Biological Potency

The specific placement of substituents on the benzoxazole ring system, known as regiochemistry, is a critical determinant of biological potency. Modifications at different positions can lead to significant variations in activity, even with the same substituent.

The biological potency of benzoxazole derivatives is highly dependent on the position of substituents on the heterocyclic core. researchgate.net Research has consistently highlighted the importance of substitution at the 2- and 5-positions of the benzoxazole ring for antimicrobial activity. semanticscholar.org The simultaneous substitution at both of these positions is often crucial for significant antimicrobial potency. semanticscholar.org For instance, the introduction of a halogen atom, a hydroxyl group, or a methyl group at the 5-position can lead to enhanced antiproliferative activity. semanticscholar.org

Furthermore, the regiochemistry of substituents on an aryl group at the 2-position also plays a significant role. For example, in a series of benzoxazolylalanine derivatives, the position of a boronic acid group on a phenyl ring at the 2-position was more pronounced for cytotoxicity against A9 cell lines when in the para-position (position 4) compared to the meta-position (position 3). researchgate.net Conversely, for another cell line, the meta-substituted compound was ten times more potent. researchgate.net The presence of more than one of the same type of substituent on the phenyl ring has been shown to decrease cytotoxicity. researchgate.net

Introducing a bromine atom at the 7-position of the benzoxazole ring was found to increase the activity of certain pyridyl derivatives. researchgate.net This highlights that even positions other than 2 and 5 can be critical for modulating biological effects. A methyl group at the 7-position has also been shown to boost antibacterial activity against E. coli.

The following table illustrates the impact of regiochemical modifications on the biological potency of benzoxazole derivatives:

| Position of Modification | Substituent | Biological Activity | Impact on Potency |

|---|---|---|---|

| 2- and 5-positions | Various | Antimicrobial | Critical for potency, especially when both are substituted. semanticscholar.org |

| 5-position | Halogen, Hydroxyl, Methyl | Antiproliferative | Can lead to enhanced activity. semanticscholar.org |

| 7-position | Bromine | Antifungal | Increased activity in pyridyl derivatives. researchgate.net |

| 7-position | Methyl | Antibacterial | Boosted activity against E. coli. |

| 3- vs. 4-position of 2-phenyl ring | Boronic acid | Cytotoxicity | Potency is cell-line dependent and highly influenced by position. researchgate.net |

Stereochemical Considerations in Benzoxazole Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of benzoxazole derivatives. The spatial orientation of substituents can influence how a molecule interacts with its biological target, such as an enzyme or receptor.

The biological activities of many compounds are highly dependent on their stereochemistry for an optimal induced-fit with their biological targets. While extensive research on specific enantiomers of 1,3-benzoxazol-7-ol derivatives is not widely available, the principles of stereochemistry are fundamental to their potential interactions with chiral biological macromolecules.

In a broader context of benzoxazole derivatives, theoretical studies have been conducted to understand the stereochemistry of certain 1,3-benzoxazol-2(3H)-ylidenes. These studies have shown that for compounds like 2-(1,3-benzoxazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile and methyl 2-(1,3-benzoxazol-2(3H)-ylidene)(cyano)acetate, the E stereoisomer is significantly more stable. This stability is attributed to the formation of an intramolecular hydrogen bond, making it the exclusively obtained product in synthesis. This highlights how subtle intramolecular forces can dictate the preferred stereochemistry of a benzoxazole derivative, which in turn would be expected to influence its biological activity.

For this compound derivatives that possess chiral centers, it is highly probable that the different enantiomers or diastereomers will exhibit varying degrees of biological activity. This is because the binding sites of enzymes and receptors are themselves chiral, and one stereoisomer may fit more effectively into the binding pocket than the other. Therefore, the synthesis and biological evaluation of enantiomerically pure benzoxazole derivatives are important areas for future research to fully elucidate their SAR.

Physicochemical Property Optimization in Lead Generation (e.g., aqueous solubility, metabolic stability)

In the process of drug discovery, optimizing the physicochemical properties of lead compounds is as important as maximizing their biological potency. For this compound derivatives to be viable drug candidates, they must possess a favorable balance of properties such as aqueous solubility and metabolic stability.

Aqueous solubility is a critical factor for the absorption and distribution of a drug in the body. Many benzoxazole derivatives are lipophilic in nature, which can lead to poor solubility in water. nih.gov Structural modifications can be made to enhance solubility. For example, the introduction of polar functional groups, such as hydroxyl or amino groups, can increase the hydrophilicity of the molecule.

Metabolic stability refers to the resistance of a compound to being broken down by metabolic enzymes, primarily in the liver. Poor metabolic stability can lead to a short duration of action and the formation of potentially toxic metabolites. Scaffold-hopping, where one heterocyclic core is replaced by another, is a strategy that has been used to improve the metabolic stability of aromatic compounds. For instance, replacing a metabolically labile part of a molecule with a more stable heterocyclic ring can block oxidative metabolism.

The lipophilicity of a compound, often expressed as its logP or logD value, is another key physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. A balance must be struck, as high lipophilicity can lead to poor solubility and increased metabolic clearance, while low lipophilicity may hinder membrane permeability. nih.gov In some cases, lower lipophilicity has been shown to have a significant contribution to the activity of benzoxazole derivatives against M. tuberculosis. nih.gov

The following table provides examples of strategies for optimizing the physicochemical properties of benzoxazole derivatives:

| Physicochemical Property | Optimization Strategy | Rationale |

|---|---|---|

| Aqueous Solubility | Introduction of polar functional groups (e.g., -OH, -NH2) | Increases hydrophilicity and interaction with water molecules. |

| Metabolic Stability | Scaffold-hopping to a more stable heterocycle | Blocks sites of oxidative metabolism. |

| Lipophilicity (logP/logD) | Judicious selection of substituents | To achieve a balance between membrane permeability and aqueous solubility. nih.gov |

Correlation of Electronic Structure with Biological Activity (e.g., HOMO-LUMO Gap and Reactivity)

The electronic structure of a molecule, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide valuable insights into its chemical reactivity and, by extension, its biological activity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter in quantum chemistry for predicting the reactivity of a molecule. semanticscholar.org

A smaller HOMO-LUMO gap generally indicates that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net This increased reactivity can correlate with higher biological activity, as the molecule may be more prone to interact with biological targets. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to calculate the HOMO-LUMO energy gaps of various benzoxazole derivatives to correlate these electronic parameters with their observed biological activities. For example, in a study of three biologically active benzoxazole derivatives, the compound with the smallest calculated HOMO-LUMO energy gap (3.80 eV) was predicted to be the most chemically reactive. semanticscholar.orgnih.gov This suggests that the HOMO-LUMO gap can be a useful descriptor in the rational design of new benzoxazole-based therapeutic agents.

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. semanticscholar.org By analyzing the distribution of these orbitals across the molecule, researchers can identify the regions most likely to be involved in charge-transfer interactions with biological macromolecules. This information can be invaluable for understanding the mechanism of action and for designing derivatives with enhanced activity.

The following table shows the calculated HOMO-LUMO energy gaps for a selection of benzoxazole derivatives and the qualitative interpretation of their chemical reactivity:

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implied Chemical Reactivity |

|---|---|---|---|---|

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | - | - | 4.8795 | Relatively Hard Molecule |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | - | - | 3.80 | More Reactive |

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | - | - | - | Less Reactive than compound with 3.80 eV gap |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | - | - | - | Less Reactive than compound with 3.80 eV gap |

Mechanistic Investigations of 1,3 Benzoxazol 7 Ol Interactions with Biological Systems in Vitro Studies

Enzyme Inhibition Mechanisms

The benzoxazole (B165842) moiety has been identified as a key structural feature in the design of various enzyme inhibitors. Derivatives have shown potent activity against bacterial, mammalian, and metabolic enzymes through diverse mechanisms of action.

Targeting Bacterial Enzymes (e.g., DNA Gyrase, Other Essential Microbial Enzymes)

The benzoxazole scaffold is a recognized inhibitor of bacterial DNA gyrase, an essential enzyme involved in DNA replication, making it a target for the development of new antimicrobial agents. researchgate.net DNA gyrase, a type II topoisomerase, is crucial for introducing negative supercoils into bacterial DNA. researchgate.net Its inhibition leads to the disruption of DNA topology and ultimately, bacterial cell death.

In vitro studies have demonstrated that 2-substituted benzoxazole derivatives possess antibacterial properties, which are linked to the inhibition of DNA gyrase. researchgate.netnih.gov Molecular docking studies have further suggested that the antibacterial activity of these compounds correlates with their ability to bind to this enzyme. nih.gov For instance, novel series of 2-aryl and 2-N-phenyl benzoxazoles have demonstrated potent antibacterial activities, particularly against Escherichia coli, which is attributed to DNA gyrase inhibition. nih.gov Researchers believe that derivatives from scaffolds like 2-amino phenyl benzoxazole could be developed into new classes of potent antibiotic medicines targeting this enzyme. researchgate.net

Inhibition of Specific Mammalian Enzymes (e.g., Topoisomerases, Glutathione (B108866) S-transferases, Acid Ceramidase, Protein Kinase B (Akt), Insulin-like Growth Factor-1 Receptor (IGF1R β), ERK1/2)

Benzoxazole derivatives have been extensively investigated for their ability to inhibit various mammalian enzymes, highlighting their potential in anticancer therapy.

Topoisomerases: Mammalian DNA topoisomerases (Topo I and Topo II) are vital enzymes that regulate DNA topology and are validated targets for cancer treatment. nih.gov Several studies have shown that 2,5-disubstituted-benzoxazole derivatives can act as potent inhibitors of both human topoisomerase I and II. nih.govresearchgate.net For example, certain compounds were found to be more potent as Topo I poisons than the reference drug camptothecin. nih.gov Similarly, other derivatives exhibited significant inhibitory activity against Topo II, with IC50 values indicating higher potency than the reference drug etoposide. nih.gov The benzoxazole ring was noted as being more critical than the related benzimidazole ring for DNA topoisomerase II inhibitory activity. nih.gov

Below is a table summarizing the inhibitory activities of selected benzoxazole derivatives against human topoisomerases I and II.

| Compound Name | Target Enzyme | IC50 (µM) | Reference Compound |

| 5-amino-2-phenylbenzoxazole | Topoisomerase I | 495 | Camptothecin |

| 5-amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | Camptothecin |

| 5-amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 | Camptothecin |

| 2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | Etoposide |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | Etoposide |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase IIα | 71 | - |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 | - |

This table is based on data from multiple sources. nih.govresearchgate.net

Acid Ceramidase: Acid ceramidase (AC) is a lysosomal enzyme that hydrolyzes pro-apoptotic ceramide into sphingosine. nih.govhu-berlin.de Its inhibition is a therapeutic strategy for cancer, as it leads to the accumulation of ceramide and induces apoptosis. While no direct data exists for 1,3-Benzoxazol-7-ol, a closely related scaffold, benzoxazol-2-one, has been central to the development of potent AC inhibitors. Specifically, benzoxazolone carboxamides have been identified as a class of highly potent, orally bioavailable, and CNS penetrant AC inhibitors. nih.govacs.orgnih.gov These compounds have demonstrated target engagement in animal models of neuropathic lysosomal storage diseases. nih.govnih.gov

Protein Kinase B (Akt) and Insulin-like Growth Factor-1 Receptor (IGF1R β): The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. medchemexpress.com The Insulin-like Growth Factor-1 Receptor (IGF1R) is a tyrosine kinase that activates this pathway. Research has identified hydroxylated benzoxazole derivatives as inhibitors of this pathway. A study using derivatives of thymoquinone found that a specific compound, 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol, potently inhibited the phosphorylation of both Akt and IGF1R β in cancer cell lines. nih.govresearchgate.net This finding is particularly relevant as the compound shares the core 1,3-benzoxazole structure with a hydroxyl group on the benzene (B151609) ring. Additionally, in silico studies have been conducted to design novel 6-methoxybenzo[b]oxazole analogs as potential inhibitors of Akt1. dntb.gov.ua

| Compound Name | Target | Cell Line | Effect |

| 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol | Akt (phosphorylation) | HeLa, HepG2 | Inhibition |

| 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol | IGF1R β (phosphorylation) | HeLa, HepG2 | Inhibition |

This table is based on data from referenced research. nih.govresearchgate.net

ERK1/2: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is involved in cell proliferation and survival. nih.gov While direct inhibition by this compound has not been reported, research on the related 1,3-benzoxazine scaffold has shown promise. One derivative from this class was found to abrogate the activation of ERK1/2, a key pro-inflammatory and oncogenic enzyme, in breast cancer cells. researchgate.net

No specific in vitro studies detailing the inhibitory mechanisms of this compound or its close derivatives on Glutathione S-transferases were identified in the reviewed literature.

Pancreatic Lipase Inhibitory Activity

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. nih.gov Its inhibition is a well-established strategy for the management of obesity. researchgate.net Despite extensive research into natural and synthetic pancreatic lipase inhibitors, no in vitro studies were found that specifically evaluate the inhibitory activity of this compound or other benzoxazole derivatives against this enzyme. nih.govnih.govscienceopen.compharmacyjournal.org

Receptor Modulation Studies

In addition to enzyme inhibition, the benzoxazole scaffold has been explored for its ability to modulate the activity of key cellular receptors.

Estrogen Receptor Beta (ERβ) Agonism and Selectivity

The estrogen receptors, ERα and ERβ, are ligand-inducible nuclear transcription factors that mediate the physiological effects of estrogens. nih.gov They are important targets in therapies for breast cancer and other hormone-dependent conditions. While the development of selective ERβ agonists is an active area of research, no studies were identified that specifically report on the ERβ binding affinity, agonism, or selectivity of this compound.

AMPA Receptor Modulation

Derivatives of the benzoxazole scaffold have been identified as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are ligand-gated ion channels that play a crucial role in mediating fast excitatory synaptic transmission in the central nervous system. Small molecules that potentiate AMPA receptor currents are of significant interest for their potential to address cognitive deficits associated with neurodegenerative diseases.

In vitro studies using electrophysiological techniques, such as patch-clamp experiments on transiently transfected HEK 293 cells, have shown that certain AMPA receptor potentiators bind within the dimer interface of the non-desensitized receptor. nih.gov This binding site is located on the twofold axis of molecular symmetry, adjacent to the "hinge" of the ligand-binding domain that undergoes conformational changes upon glutamate binding. nih.gov By binding to this site, modulators can stabilize the glutamate-bound conformation of the receptor. The primary mechanisms by which these modulators enhance receptor function are by slowing the rates of deactivation (the rate at which the ion channel closes after glutamate unbinds) and desensitization. nih.gov For instance, some benzoxazole-related modulators have been shown to slow the deactivation of AMPA receptors in response to glutamate application. nih.gov

The efficacy of these compounds as AMPAR positive allosteric modulators is often evaluated using in vitro fluorescence assays on primary cell cultures from rat embryonic cortex. nih.gov The modulatory effect is quantified by determining the concentration required to induce a significant increase in the amplitude of the current triggered by AMPA. nih.gov

| Modulator Type | Target Receptor | Observed Effect (In Vitro) | Proposed Mechanism of Action |

|---|---|---|---|

| Benzoxazole Derivatives (as a class of PAMs) | AMPA Receptors (e.g., GluR2) | Slows receptor deactivation and desensitization | Binds to a pocket at the ligand-binding domain dimer interface, stabilizing the closed-cleft, glutamate-bound conformation. nih.gov |

| CX614 (A related oxazino-benzoxazole compound) | GluR2 (flop) AMPA Receptor | Slows the rate of deactivation after removal of glutamate agonist | Stabilization of the ligand-binding core clamshell structure. nih.gov |

Molecular Interaction Profiling with Target Biomolecules (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

The benzoxazole ring system, the core of this compound, possesses distinct structural and electronic features that govern its interactions with biological macromolecules. The planar, aromatic nature of the fused ring system is fundamental to its ability to engage in various non-covalent interactions.

π-Stacking: The aromatic benzoxazole ring can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within protein binding pockets. mdpi.comrsc.org These interactions are crucial for the stable anchoring of the molecule to its target. The specific geometry of this stacking can be parallel-displaced or on-top, depending on the local environment. nih.govstanford.edu

Hydrogen Bonding: The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors. mdpi.com This allows benzoxazole-containing molecules to form hydrogen bonds with suitable donor groups, such as the hydroxyl groups of serine or threonine, or the amide protons of the peptide backbone in a protein target. rsc.org These directional interactions contribute significantly to binding affinity and specificity.

Docking studies and crystallographic analyses of related heterocyclic compounds confirm that these interactions collectively determine the orientation and stability of the molecule within the active site of a target protein. mdpi.comrsc.org The interplay between hydrogen bonding, π-stacking, and hydrophobic forces is essential for the biological activity of this class of compounds. nih.govnih.gov

| Interaction Type | Structural Basis | Role in Biological Target Binding | Example Interacting Partners (Amino Acid Residues) |

|---|---|---|---|

| π-Stacking | Planar aromatic ring system. mdpi.com | Stabilizes binding within the target pocket through interactions with aromatic side chains. rsc.org | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrogen Bonding | Nitrogen and oxygen atoms in the oxazole ring act as H-bond acceptors. mdpi.com | Provides specificity and contributes to binding affinity through directional interactions. rsc.org | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| Hydrophobic Interactions | The nonpolar surface of the fused benzene ring. | Contributes to binding energy by interacting with nonpolar pockets and excluding water. nih.gov | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Induction of Apoptosis and Cellular Pathway Modulation in in vitro Cell Line Models

Benzoxazole derivatives have been widely investigated for their antitumor activities, with numerous studies demonstrating their ability to induce programmed cell death, or apoptosis, in various cancer cell lines.

In vitro studies have shown that certain benzoxazole compounds can trigger apoptosis in a dose-dependent manner. For example, treatment of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells with the benzoxazole derivative K313 led to a significant increase in apoptotic cells, as measured by Annexin V-FITC and propidium iodide staining followed by flow cytometry analysis. nih.govsemanticscholar.org In Nalm-6 cells, K313 induced apoptosis in 65.8% of cells at a concentration of 16 µM after 48 hours. nih.gov Similarly, another derivative, compound 8d, increased the death rate of HepG2 liver cancer cells to 70.23%, with the primary mechanism identified as apoptosis. nih.gov

The molecular mechanisms underlying this pro-apoptotic activity involve the modulation of key cellular signaling pathways:

Caspase Activation: The induction of apoptosis by benzoxazoles is often mediated through the activation of the caspase cascade. Studies have shown the activation of initiator caspase-9 and executioner caspase-3, leading to the cleavage of critical cellular substrates like poly (ADP-ribose) polymerase (PARP). nih.govsemanticscholar.org

Mitochondrial Pathway: Some derivatives trigger the intrinsic pathway of apoptosis, characterized by a significant decrease in the mitochondrial membrane potential (MMP). nih.govsemanticscholar.org This can be linked to the modulation of the Bcl-2 family of proteins, where anti-apoptotic proteins like Bcl-2 are downregulated and pro-apoptotic proteins like Bax are upregulated. nih.gov

Pathway Inhibition: Benzoxazoles have been shown to inhibit critical cell survival pathways. For instance, some compounds inhibit the phosphorylation of protein kinase B (Akt) and the Insulin-like Growth Factor-1 Receptor (IGF1Rβ), key components of the PI3K/Akt pathway. mdpi.com Others have been found to suppress the mTOR/p70S6K pathway, which is crucial for cell survival and progression through the cell cycle. nih.govsemanticscholar.org

| Benzoxazole Derivative | Cancer Cell Line | Key Apoptotic Finding | Modulated Pathway/Protein |

|---|---|---|---|

| Compound 1f (2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol) | HeLa, HepG2 | Inhibited phosphorylation of key survival proteins. mdpi.com | Akt, IGF1Rβ mdpi.com |

| K313 | Nalm-6, Daudi | Dose-dependent increase in apoptosis; 65.8% in Nalm-6 at 16 µM. nih.gov | Activation of Caspase-9, Caspase-3; PARP cleavage; decrease in MMP; suppression of mTOR/p70S6K pathway. nih.govsemanticscholar.org |

| Compound 8d | HepG2 | Increased cell death rate to 70.23%, primarily via late-stage apoptosis. nih.gov | Not specified, general apoptosis induction. nih.gov |

| Compound 8g and 12e | HCT-116 (Colon) | Increased total apoptosis and caspase-3 levels by up to 8-fold. nih.gov | Down-regulation of Bcl-2; up-regulation of Bax; activation of Caspase-3. nih.gov |

Disruption of Bacterial Cell Membranes

The antibacterial activity of some compounds containing the benzoxazole scaffold has been linked to interactions with the bacterial cell membrane, although not typically through lytic disruption. A key mechanism identified is the perturbation of the bacterial membrane potential.

For instance, the benzoxazole-nitrothiophene compound IITR00803 was found to cause membrane depolarization in S. enterica serovar Typhimurium and E. coli. nih.gov This disruption of the membrane potential is a critical event that can perturb essential cellular processes, including metabolism and energy production, ultimately leading to bactericidal effects. nih.gov Importantly, this action did not involve physical damage to the membrane; scanning electron microscopy revealed that the bacterial cell membranes remained intact following treatment. nih.gov This indicates a more subtle mechanism of action than that of membrane-lysing peptides. The ability to disrupt membrane potential without causing physical rupture is a known mechanism for certain classes of antimicrobial agents. frontiersin.org

Other proposed antimicrobial mechanisms for benzoxazoles include the chelation of essential metal ions, such as Ca²⁺ and Mg²⁺, from the bacterial cell, a process in which the nitrogen atom of the benzoxazole ring is thought to play a crucial role. mdpi.com This suggests that the antibacterial profile of the benzoxazole class of compounds can be multifaceted, targeting different aspects of bacterial physiology.

Applications of 1,3 Benzoxazol 7 Ol in Medicinal Chemistry Research

Utilization as a Synthetic Synthon for Complex Molecular Scaffolds

In chemical synthesis, a synthon is a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. The 1,3-benzoxazole nucleus is a versatile synthon used as a starting material for the synthesis of larger, more complex bioactive structures. biotech-asia.org General methods for synthesizing benzoxazole (B165842) scaffolds often involve the condensation of o-aminophenols with aldehydes or other precursors. acs.org

The presence of a hydroxyl group at the 7-position of the 1,3-benzoxazol-7-ol ring offers a key functional handle for further molecular elaboration. This hydroxyl group can be alkylated, esterified, or used as a nucleophile in various coupling reactions to build more complex molecular architectures. While specific examples detailing the use of this compound as a synthon are not extensively documented in the provided research, the synthesis of various substituted benzoxazoles demonstrates the utility of the core structure. For instance, derivatives have been created by reacting precursors like 2-aminophenol (B121084) to form the benzoxazole ring, which is then further functionalized. nih.gov The synthesis of diverse benzoxazole derivatives, such as those linked to 1,2,3-triazoles or other heterocyclic systems, underscores the role of the benzoxazole core as a fundamental building block. ias.ac.inolemiss.edu The functionalization at different positions, including the 7-position, is a common strategy to create libraries of compounds for biological screening. nih.gov

Lead Generation and Optimization in Preclinical Drug Discovery Programs

Lead generation is the process of identifying chemical compounds that show promising activity against a specific biological target. The benzoxazole scaffold is a prominent feature in many lead compounds due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbiotech-asia.org The diverse therapeutic potential makes benzoxazole derivatives an attractive library for screening in drug discovery programs. researchgate.netresearchgate.net

Once a "hit" or an active compound is identified through screening, lead optimization is performed to improve its potency, selectivity, and pharmacokinetic properties. Chemical modifications to the lead structure are systematically made to understand the structure-activity relationship (SAR). nih.gov The 1,3-benzoxazole-7-ol scaffold offers multiple points for such modification. For example, research on a large group of 3-(2-benzoxazol-5-yl)alanine derivatives showed that introducing a bromine atom at the 7-position of the benzoxazole ring resulted in an increase in the compound's biological activity, highlighting the importance of substitution at this position for optimization. nih.gov This demonstrates how modifications on the benzene (B151609) ring of the benzoxazole core, including at the 7-position, can be a critical strategy in the optimization of lead compounds to enhance their therapeutic potential.

Below is a table summarizing the biological activities of various benzoxazole derivatives, illustrating the scaffold's importance in generating pharmacologically active compounds.

| Compound Class | Biological Activity | Reference |

| 2,5-disubstituted benzoxazoles | Antimicrobial | |

| Dinitrobenzylsulfanyl derivatives | Antimycobacterial | |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Antibacterial, Antifungal, Cytotoxic | nih.gov |

| 5,7-dichloro-1,3-benzoxazole derivatives | Antimicrobial, Cytotoxic, Enzyme inhibition | researchgate.net |

| Benzoxazole-linked 1,2,3-triazoles | Antibacterial | ias.ac.in |

Exploration as a Pharmacophoric Unit in Bioactive Molecule Design

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The benzoxazole moiety is considered a core pharmacophoric unit in the design of numerous bioactive molecules. nih.gov Its presence is found in several natural products with pharmaceutical applications and in a number of marketed drugs, such as the non-steroidal anti-inflammatory drugs (NSAIDs) flunoxaprofen (B1672895) and benoxaprofen. nih.govnih.gov

The rigid, planar structure of the benzoxazole system provides a defined orientation for substituent groups, which can interact with biological targets like enzymes or receptors. The design of novel chemical entities often leverages the benzoxazole nucleus as a privileged scaffold. olemiss.edu For example, in the design of novel antiprotozoal agents, a 3-benzoxazolyl aniline (B41778) scaffold was utilized to generate a series of new compounds. olemiss.edu The wide array of biological activities associated with benzoxazole derivatives—including anticancer, antiviral, and anti-inflammatory effects—stems from the ability of this heterocyclic system to act as a key pharmacophoric element, facilitating interactions with various biological targets. nih.govnih.govnih.gov

Development of Novel Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent probes, in particular, are indispensable tools in modern biology for visualizing and tracking biomolecules and cellular processes. bohrium.com The development of high-quality chemical probes is essential for understanding protein function and for target validation in drug discovery. nih.gov

The structural scaffold of 7-hydroxy-substituted benz-heterocycles is valuable for the design of fluorescent probes. A fluorescent "turn-on" probe for detecting biothiols, such as glutathione (B108866) and cysteine, was developed based on a 7-hydroxybenzoxazinone core, a compound structurally related to this compound. nih.gov This probe exhibits a significant enhancement in fluorescence upon reacting with biothiols, allowing for their detection with high sensitivity and selectivity. nih.gov The probe demonstrated a low limit of detection for glutathione (14.5 nM) and cysteine (17.5 nM) and was successfully used for bioimaging of biothiols in living HeLa cells. nih.gov The design strategy involves modifying the 7-hydroxy group with a recognition moiety that, upon reaction with the target analyte, is cleaved, thereby "uncaging" the fluorophore and restoring its fluorescence. nih.gov This principle highlights the potential of the this compound scaffold as a platform for creating novel chemical probes for biological research.

The table below details the performance of the related 7-hydroxybenzoxazinone-based fluorescent probe.

| Analyte | Limit of Detection (LOD) | Fluorescence Enhancement | Stokes Shift |

| Glutathione (GSH) | 14.5 nM | Up to 70-fold | 155 nm |

| Cysteine (Cys) | 17.5 nM | Up to 70-fold | 155 nm |

| Homocysteine (Hcy) | 80.0 nM | Up to 70-fold | 155 nm |

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Benzoxazole (B165842) Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical research by accelerating discovery, optimizing synthesis, and predicting molecular properties. For benzoxazoles, these computational tools offer significant potential for advancing research on compounds like 1,3-Benzoxazol-7-ol.

Predictive Synthesis and Property Modeling: ML models can be trained on existing synthetic data to predict reaction outcomes, such as yields and reaction times, for the synthesis of this compound. This can guide the selection of optimal catalysts, solvents, and reaction conditions, thereby improving efficiency and reducing experimental effort mdpi.commdpi.com. Furthermore, AI can be used to predict the physicochemical and biological properties of novel benzoxazole derivatives, including potential modifications of this compound, aiding in the design of molecules with specific functionalities.

De Novo Design and Virtual Screening: AI-driven generative models can design novel benzoxazole structures with desired characteristics, potentially leading to the discovery of new derivatives of this compound tailored for specific applications. Virtual screening, powered by ML algorithms, can efficiently identify promising candidates from large chemical libraries for targeted biological or material science applications.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

Real-time monitoring of chemical reactions using advanced spectroscopic techniques is crucial for understanding reaction mechanisms, optimizing synthetic processes, and ensuring product quality.

NMR and FTIR Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are invaluable for tracking reaction progress and identifying intermediates in real-time sci-hub.seresearchgate.net. Studies have demonstrated the utility of in situ flow NMR and FTIR in elucidating complex reaction mechanisms in benzoxazole synthesis, providing critical kinetic data sci-hub.se. Applying these methods to the synthesis of this compound could offer deep insights into its formation pathways, enabling process optimization.

Complementary Spectroscopic Methods: UV-Vis absorption and fluorescence spectroscopy are also employed to characterize the photophysical properties of benzoxazole derivatives nih.govrsc.orgtandfonline.com. These techniques can provide information on electronic transitions and excited-state behavior, which are relevant for material science applications.

Green Chemistry Innovations in Benzoxazole Synthesis

The development of sustainable and environmentally friendly synthetic methodologies is a key focus in modern chemistry. For benzoxazoles, significant progress has been made in adopting green chemistry principles.

Solvent-Free and Catalytic Approaches: Many recent advancements in benzoxazole synthesis utilize solvent-free conditions, microwave or ultrasound irradiation, and reusable heterogeneous catalysts rsc.orgacs.orgajchem-a.comrsc.orgresearchgate.net. For instance, nanocatalysts like Fe3O4@SiO2-SO3H ajchem-a.com and ionic liquid gels acs.org have been successfully employed for benzoxazole synthesis under mild, solvent-free conditions, offering high yields and recyclability. Adapting these green protocols for this compound could lead to more sustainable and cost-effective production methods.

Atom Economy and Waste Reduction: Strategies that maximize atom economy and minimize waste, such as one-pot reactions and the use of catalytic amounts of reagents, are essential. The development of metal-free catalytic systems and the use of benign solvents are also key areas of innovation rsc.orgresearchgate.netmdpi.com.

Exploration of this compound in Material Science and Organic Electronics Research

Benzoxazole derivatives, owing to their rigid, planar structure and tunable photophysical properties, are of significant interest in material science and organic electronics. While specific studies on this compound in these fields are nascent, the broader class of benzoxazoles provides a strong foundation for future research.

Organic Electronics and Luminescent Materials: Benzoxazoles are known for their fluorescent properties and have been investigated for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and optical brighteners rsc.orgtandfonline.comontosight.aiperiodikos.com.brresearchgate.net. The incorporation of the this compound scaffold into conjugated polymers or small molecules could lead to novel materials with tailored electronic and optical properties for optoelectronic devices. For example, benzoxazole-linked polymers have shown potential in battery applications acs.orgacs.org, and benzobisoxazoles are being explored as building blocks for organic semiconductors acs.org.

Advanced Materials: The thermal stability and mechanical strength of benzoxazole-containing polymers, such as polybenzoxazoles (PBO), make them suitable for high-performance applications. Two-dimensional benzoxazole-linked covalent organic frameworks (COFs) have demonstrated remarkable mechanical properties chemrxiv.org. Future research could explore the integration of this compound into such advanced material architectures, potentially leveraging the hydroxyl group at the 7-position for further functionalization or specific interactions.

Q & A

Q. What are the established synthetic routes for 1,3-Benzoxazol-7-ol, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis of benzoxazole derivatives typically involves cyclization of ortho-substituted phenolic precursors with nitriles or via condensation of aldehydes with hydroxylamine derivatives. For example, in structurally related compounds (e.g., benzo[d]oxazole-7-carbaldehyde derivatives), yields of 84–94% were achieved using carbaldehyde intermediates under reflux conditions with protic acids or bases . For this compound, analogous routes may involve:

- Route 1 : Cyclization of 2-aminophenol derivatives with carbonyl sources (e.g., aldehydes) under acidic conditions.

- Route 2 : Functionalization of preformed benzoxazole cores via regioselective hydroxylation.

Key factors affecting yield include solvent polarity, temperature, and catalyst selection (e.g., acetic acid or NaH in acetonitrile) .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral benchmarks should be prioritized?

- Methodological Answer :

- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks (e.g., m/z 150–160 for the parent compound) and fragmentation patterns indicative of the benzoxazole core .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons in the benzoxazole ring typically resonate at δ 7.0–8.5 ppm. The hydroxyl (-OH) proton may appear as a broad singlet (~δ 5–6 ppm) but is often exchange-broadened.

- ¹³C NMR : Carbons adjacent to the oxazole nitrogen appear at δ 145–160 ppm .

- X-ray Crystallography : Essential for resolving ambiguities in regiochemistry or hydrogen-bonding interactions (e.g., hydroxyl group orientation) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound derivatives across studies?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) often arise from variations in assay conditions or impurity profiles. Strategies include:

- Reproducibility Checks : Standardize solvent (e.g., DMSO purity), cell lines, and incubation times.

- Metabolite Profiling : Use LC-MS to rule out degradation products during bioassays .

- Computational Validation : Compare empirical results with molecular docking predictions (e.g., binding affinity to bacterial enzymes like DNA gyrase) .

Example: Inconsistent antimicrobial data for benzothiazole analogs were resolved by verifying compound stability under assay conditions .

Q. What computational approaches are optimal for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For hydroxyl-substituted benzoxazoles, the C-2 position often exhibits high electrophilicity .

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.

- Comparative Analysis : Benchmark predictions against experimental substituent effects (e.g., electron-withdrawing groups at C-5 reduce nucleophilic attack rates) .

Q. How can structural modifications to this compound enhance its selectivity as a kinase inhibitor?

- Methodological Answer :

- SAR Studies : Introduce substituents at C-2 or C-5 to modulate steric and electronic effects. For example:

- C-2 Alkylation : Improves lipophilicity and membrane permeability.

- C-5 Halogenation : Enhances binding to ATP pockets via halogen bonding .

- Crystallographic Screening : Co-crystallize derivatives with target kinases (e.g., EGFR or BRAF) to identify critical interactions .

- Kinase Profiling Panels : Use high-throughput assays to assess selectivity across 50+ kinases, minimizing off-target effects .

Data Contradiction Analysis

Q. What strategies mitigate conflicting spectral interpretations for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, IR, and HRMS data. For example, ambiguous NOE signals in NMR can be resolved via 2D-COSY or HSQC .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments.

- Collaborative Databases : Submit data to PubChem or DSSTox for third-party validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.